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Compound of Interest

Compound Name: Ethyl 2-(3-bromophenyl)acetate

Cat. No.: B087286

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
(3-bromophenyl)acetate, a valuable intermediate in organic synthesis. While experimental
spectra for this specific isomer are not readily available in public databases, this document
presents predicted spectroscopic data based on established principles of Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For comparative
purposes, available data for a related isomer, Ethyl 2-(4-bromophenyl)acetate, is also provided.
Furthermore, detailed experimental protocols for acquiring such spectra are outlined to guide
researchers in their analytical workflows.

Data Presentation

The following tables summarize the predicted spectroscopic data for Ethyl 2-(3-
bromophenyl)acetate and the reported data for its 4-bromo isomer.

Table 1: Predicted *H NMR Spectroscopic Data for Ethyl 2-(3-bromophenyl)acetate
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~75-7.2 m 4H Ar-H
4.18 q 2H -OCH2CHs
3.65 S 2H Ar-CHaz-
1.25 t 3H -OCH2CHs

Predicted data based on standard chemical shift values and analysis of related compounds.

Table 2: 13C NMR Spectroscopic Data for Ethyl 2-(4-bromophenyl)acetate[1]

Chemical Shift (6, ppm)

Assighment

1711 C=0

134.9 Ar-C
131.6 Ar-CH
131.2 Ar-CH
121.2 Ar-C

61.2 -OCH2CHs
40.5 Ar-CHz-
14.1 -OCH2CHs

Note: Data for the 4-bromo isomer is provided for comparative purposes.

Table 3: Predicted IR Spectroscopic Data for Ethyl 2-(3-bromophenyl)acetate
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2980 Medium Aliphatic C-H stretch

~1735 Strong C=0 (ester) stretch

~1600, 1470 Medium-Strong Aromatic C=C stretch

~1200 Strong C-O (ester) stretch

780, 690 Strong C.-H ouj[-of-plane bend (meta-
disubstituted)

~550 Medium C-Br stretch

Predicted data based on characteristic infrared absorption frequencies.

Table 4: Predicted Mass Spectrometry Data for Ethyl 2-(3-bromophenyl)acetate

m/z Relative Intensity Assignment

[M]* (Molecular ion peak with

242/244 High L
bromine isotopes)
197/199 Medium [M - OCH2CHs]*
] [M - COOCH2CHs]* (Benzylic
169/171 High _
cation)
90 Medium [C7He]*

Predicted data based on common fragmentation patterns for phenylacetates and brominated
compounds.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are
generalized protocols and may require optimization based on the specific instrumentation used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

e Dissolve 5-10 mg of Ethyl 2-(3-bromophenyl)acetate in approximately 0.6 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to O ppm.

o Transfer the solution to a clean 5 mm NMR tube.

IH NMR Acquisition:

Pulse Program: A standard single-pulse experiment.

Spectral Width: Approximately 12-16 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Approximately 0-220 ppm.

Number of Scans: 1024 or more, as the 13C nucleus is less sensitive than tH.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat/Thin Film):
o Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl) are clean.

e Place a small drop of the liquid sample, Ethyl 2-(3-bromophenyl)acetate, directly onto the
ATR crystal or between two salt plates.

o For a solid sample, a thin film can be prepared by dissolving the compound in a volatile
solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.

Data Acquisition:

Spectral Range: Typically 4000-400 cm~1.

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum of the clean ATR crystal or empty salt plates should be acquired and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

Sample Preparation:

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

Data Acquisition (Electron lonization - El):

¢ lonization Mode: Electron lonization (El) at 70 eV.
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e Mass Range: A typical scan range would be m/z 40-400.

 Inlet System: If using GC-MS, a capillary column suitable for separating medium polarity
compounds should be used. The sample is injected into the GC, and the separated
components are introduced into the mass spectrometer.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of
an organic compound like Ethyl 2-(3-bromophenyl)acetate.
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Caption: A logical workflow for the spectroscopic characterization of Ethyl 2-(3-
bromophenyl)acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
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